![molecular formula C23H17NO6 B2370218 2-methoxy-4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 3-nitrobenzoate CAS No. 326883-01-6](/img/structure/B2370218.png)
2-methoxy-4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 3-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 3-nitrobenzoate is an organic compound with a complex structure that includes both aromatic and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 3-nitrobenzoate typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs, often incorporating green chemistry principles to enhance sustainability.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 3-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as sodium borohydride.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenated solvents and catalysts like aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, 2-methoxy-4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 3-nitrobenzoate is used as a building block for synthesizing more complex molecules. It serves as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential biological activity, including its effects on cellular processes and its role as a potential therapeutic agent.
Medicine
In medicine, this compound is investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-methoxy-4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 3-nitrobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Cresol: An aromatic organic compound with similar structural features but different functional groups.
Benzyl alcohol: Another aromatic compound with a hydroxyl group instead of a nitro group.
Uniqueness
What sets 2-methoxy-4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 3-nitrobenzoate apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
[2-methoxy-4-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl] 3-nitrobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO6/c1-29-22-14-16(10-12-20(25)17-6-3-2-4-7-17)11-13-21(22)30-23(26)18-8-5-9-19(15-18)24(27)28/h2-15H,1H3/b12-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGNKNRLMTGAWIQ-ZRDIBKRKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)C2=CC=CC=C2)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)C2=CC=CC=C2)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
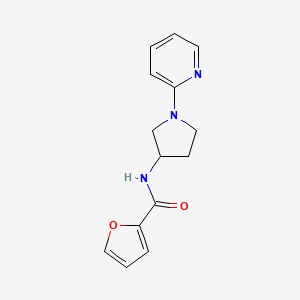
![N'-[[2-methoxy-6-[(2-methyl-3-phenylphenyl)methoxy]pyridin-3-yl]methyl]ethane-1,2-diamine](/img/structure/B2370137.png)
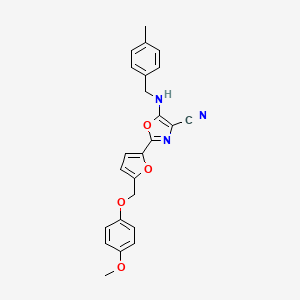
![(2-Azaspiro[4.4]nonan-3-yl)methanol](/img/structure/B2370139.png)
![1-[(3R)-3-[4-Amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-3-[[3-(4-phenoxyphenyl)-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]pyrazolo[3,4-d]pyrimidin-4-yl]amino]propan-1-one;2,2,2-trifluoroacetic acid](/img/structure/B2370141.png)
![Tert-butyl 3-[[(2-chloroacetyl)amino]methyl]-3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate](/img/structure/B2370143.png)
![N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-{2-[5-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]ethyl}amine](/img/structure/B2370144.png)
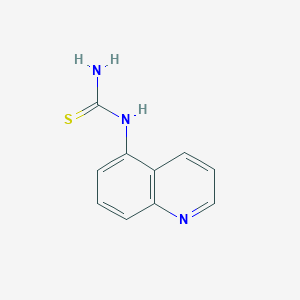
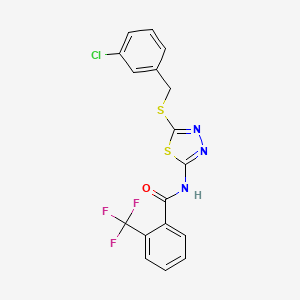
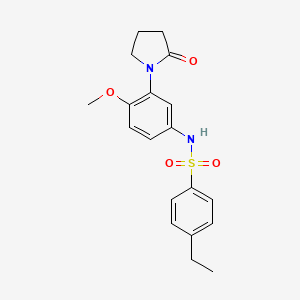
![N-(5-{[(3-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)adamantane-1-carboxamide](/img/structure/B2370151.png)
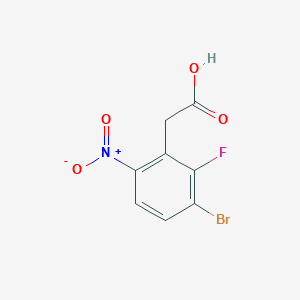

![2-(4-chlorophenyl)-1-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)ethanone](/img/structure/B2370154.png)
